molecular formula C15H15ClO4S B352741 2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate CAS No. 433692-00-3

2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate

Cat. No.: B352741
CAS No.: 433692-00-3
M. Wt: 326.8g/mol
InChI Key: HXRPZKDYNWDLIX-UHFFFAOYSA-N
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Description

“2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate” is a chemical compound with the molecular formula C15H15ClO4S . It has an average mass of 326.795 Da and a monoisotopic mass of 326.037964 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Phase-Transfer Catalysis in Azo Coupling Reactions

2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate's role in phase-transfer catalysis was investigated in azo coupling reactions. This study focused on the relationship between the structure of sodium arenesulfonates and their catalytic activity in such reactions, using a series of sodium arenesulfonates containing different groups (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).

Electrochemical Reduction in Pesticide Analysis

Research on the electrochemical reduction of pesticides at carbon and silver cathodes in dimethylformamide highlighted the significance of compounds like this compound in understanding the electrochemical behaviors of pesticides (McGuire & Peters, 2016).

Synthesis and Molecular Structure Analysis

The synthesis and crystal structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were explored, which included compounds similar to this compound. This research provided insights into their molecular-electronic structures and kinetic behaviors (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Role in Nonlinear Optics

A study on stilbazolium salts with benzenesulfonates, including those with substituents similar to this compound, demonstrated their potential in second-order nonlinear optics. The research focused on synthesizing these salts and examining their crystal growth and nonlinear optical properties (Yang et al., 2005).

Catalysis in Organic Synthesis

The compound's derivatives were used in the rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters. This research offered insights into the catalytic properties of these compounds in organic synthesis reactions (Arisawa, Nihei, Suzuki, & Yamaguchi, 2012).

Properties

IUPAC Name

(2,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRPZKDYNWDLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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